5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide
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Description
5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Dye Synthesis
Research by Witalewska et al. (2019) discusses the use of compounds similar to "5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide" in the synthesis of fluorescent dyes. These dyes exhibit fluorescence in a broad range of wavelengths (412–672 nm) and demonstrate potential applications in imaging and sensor technologies due to their high emission efficiency and solvatochromism, suggesting their emission originates from intramolecular charge transfer (ICT) excited states (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of compounds containing thiazole and oxazole moieties. For instance, Başoğlu et al. (2013) developed ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various heterocyclic nuclei, exhibiting antimicrobial, antilipase, and antiurease activities, indicating their potential as novel antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Desai et al. (2013) also synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Imaging Studies
Katoch-Rouse and Horti (2003) described the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination. This compound, a potential radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET), showcases the application of similar compounds in the development of tools for neuroimaging (Katoch-Rouse & Horti, 2003).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-27-17-8-4-14(5-9-17)21-25-16(12-29-21)10-23-19(26)20-24-11-18(28-20)13-2-6-15(22)7-3-13/h2-9,11-12H,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZYSLBYFPUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide |
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